Ethyl 3-(2-methoxyphenyl)prop-2-ynoate
Description
It is synthesized via alkynylation reactions, such as the treatment of 2-methoxybenzaldehyde with ethyl chloroformate in the presence of a base, yielding a colorless oil (72% yield) with characteristic IR absorption bands at 2212 cm⁻¹ (C≡C stretch) and 1703 cm⁻¹ (ester C=O stretch) . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules . Its molecular structure, characterized by an electron-donating methoxy group at the ortho position, influences both reactivity and physical properties, such as solubility and thermal stability.
Properties
CAS No. |
80220-94-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
UBCAJFXTYQISOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=CC=C1OC |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)prop-2-ynoate (Positional Isomer)
Methyl 3-(2-methoxyphenyl)prop-2-ynoate (Ester Variation)
- Structure : Methyl ester instead of ethyl.
- Synthesis : Synthesized via analogous methods (98% yield), with NMR δ 3.90 (s, 3H, OCH₃) and δ 3.84 (s, 3H, ester OCH₃) .
- Properties : Lower molecular weight (190 g/mol vs. 204 g/mol for ethyl analog) may reduce boiling point. The methyl ester’s shorter alkyl chain could enhance crystallinity compared to the ethyl derivative.
Ethyl 3-(4-chlorophenyl)prop-2-ynoate (Electron-Withdrawing Substituent)
- Structure : Chloro substituent at the para position.
- Synthesis : Higher yield (82%) compared to methoxy analogs, suggesting electron-withdrawing groups facilitate the reaction .
- Properties : Increased density and polarity due to the Cl substituent, likely improving solubility in polar solvents.
Heterocyclic and Complex Derivatives
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate
- Structure : Incorporates a thiazole ring.
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate
Key Observations :
- Positional isomerism (ortho vs.
- Electron-withdrawing groups (e.g., Cl) improve yields, possibly by stabilizing intermediates.
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